![molecular formula C19H23N3OS B2974523 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034455-85-9](/img/structure/B2974523.png)
(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes: : The synthesis typically involves multiple steps including cyclization and functionalization processes
Reaction Conditions: : These reactions often require specific catalysts, controlled temperatures, and solvents like dichloromethane or acetonitrile to optimize yields.
Industrial Production Methods: : Large-scale production may leverage continuous flow synthesis techniques, allowing for higher efficiency and better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: : This compound is likely to undergo various chemical reactions, including:
Oxidation: : Can be oxidized to introduce different functional groups.
Reduction: : Can be reduced under hydrogenation conditions.
Substitution: : Reactive sites allow for substitution reactions, particularly at the thiophene ring and pyrazine moieties.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Catalysts like palladium on carbon in the presence of hydrogen.
Substitution: : Nucleophiles like alkoxides, halides, or amines.
Major Products: : Depending on the reaction, products might include alcohols, halogenated compounds, or substituted derivatives of the initial compound.
Aplicaciones Científicas De Investigación
Chemistry: : Studied for its unique electronic properties, useful in materials science.
Biology: : May serve as a lead compound for drug discovery due to its potential bioactivity.
Medicine: : Possible use as a pharmacophore in the development of new therapeutics.
Industry: : Could be utilized in the design of advanced polymers or as an intermediate in synthetic organic chemistry.
Mecanismo De Acción
Molecular Targets and Pathways: : Interacts with specific biological targets, such as enzymes or receptors, modulating their activity. This compound might inhibit or activate these targets through non-covalent interactions like hydrogen bonding, hydrophobic effects, or Van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds: : Cyclopenta[b]pyrazine derivatives, thiophene-containing compounds, other pyrazolopyrazines.
Uniqueness: : Its distinct fusion of a cyclopentyl group and thiophene ring within the cyclopenta[3,4]pyrazolo[1,5-a]pyrazine framework sets it apart, offering a unique combination of chemical properties and reactivity.
Now, back to you. What catches your interest most?
Propiedades
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18(19(8-1-2-9-19)17-7-4-12-24-17)21-10-11-22-16(13-21)14-5-3-6-15(14)20-22/h4,7,12H,1-3,5-6,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNUBJLAXWWTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN4C(=C5CCCC5=N4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-oxo-2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B2974441.png)
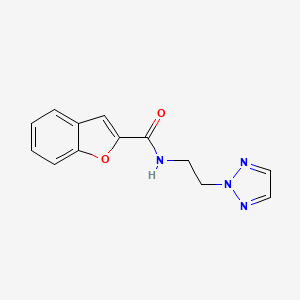
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2974443.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2974446.png)
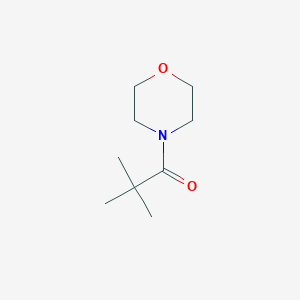
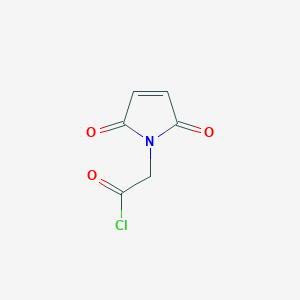
![N-{[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2974451.png)
![N-(4-chloro-2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2974454.png)
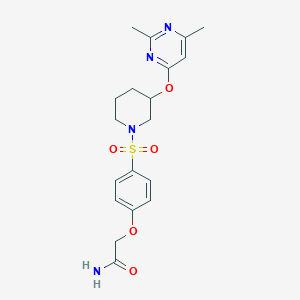
![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2974457.png)
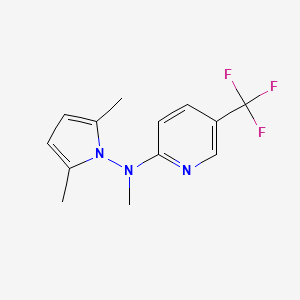
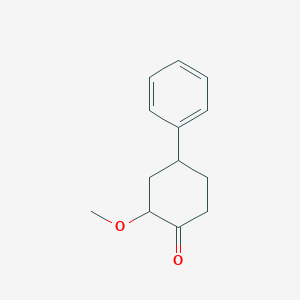
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2974461.png)
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2974463.png)
